molecular formula C12H7BrClN3O B13873621 3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol

3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol

Cat. No.: B13873621
M. Wt: 324.56 g/mol
InChI Key: OGLDTWUWYGSYQH-UHFFFAOYSA-N
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Description

3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol: is a complex organic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and pharmaceuticals. The presence of both bromine and chlorine atoms in the structure adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate hydrazones using oxidative agents such as N-chlorosuccinimide (NCS) under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Cyclization Reactions: The triazolopyridine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce oxides of the compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the triazolopyridine core is known to enhance the biological activity of pharmaceutical agents.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

  • 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-ylamine
  • 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • 2,6-bis(1,2,3-triazol-4-yl)pyridine

Comparison: Compared to these similar compounds, 3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. The combination of these halogens with the triazolopyridine core provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C12H7BrClN3O

Molecular Weight

324.56 g/mol

IUPAC Name

3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol

InChI

InChI=1S/C12H7BrClN3O/c13-7-1-4-11-15-16-12(17(11)6-7)9-5-8(18)2-3-10(9)14/h1-6,18H

InChI Key

OGLDTWUWYGSYQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C2=NN=C3N2C=C(C=C3)Br)Cl

Origin of Product

United States

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